2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone

DHODH inhibition structure-activity relationship intra-series comparison

2-(2-Chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034357-28-1) is a synthetic small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the rate-limiting enzyme of de novo pyrimidine biosynthesis. The compound is designated as Compound 44 in US Patent 8536165 and is characterized by a modular architecture comprising a 2-chlorophenyl-ethanone warhead linked to a 3,4-dihydroisoquinolin-2(1H)-yl-azetidine scaffold.

Molecular Formula C20H21ClN2O
Molecular Weight 340.85
CAS No. 2034357-28-1
Cat. No. B2402243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone
CAS2034357-28-1
Molecular FormulaC20H21ClN2O
Molecular Weight340.85
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CC=CC=C4Cl
InChIInChI=1S/C20H21ClN2O/c21-19-8-4-3-6-16(19)11-20(24)23-13-18(14-23)22-10-9-15-5-1-2-7-17(15)12-22/h1-8,18H,9-14H2
InChIKeyKGABPTPKLAXETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034357-28-1): Procurement-Relevant Identity and DHODH Inhibitor Classification


2-(2-Chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034357-28-1) is a synthetic small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the rate-limiting enzyme of de novo pyrimidine biosynthesis [1]. The compound is designated as Compound 44 in US Patent 8536165 and is characterized by a modular architecture comprising a 2-chlorophenyl-ethanone warhead linked to a 3,4-dihydroisoquinolin-2(1H)-yl-azetidine scaffold [1][2]. Its molecular formula is C₂₀H₂₁ClN₂O, with a calculated molecular weight of approximately 340.85 g/mol [3]. As a member of the azetidine-dihydroisoquinoline chemotype, it belongs to a structurally distinct subclass of DHODH inhibitors that diverges from the azabiphenylaminobenzoic acid series that dominates the same patent family [2].

Why DHODH Inhibitors Are Not Interchangeable: The Substitution Risk for 2-(2-Chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034357-28-1)


DHODH inhibitors span a wide potency continuum—from low-nanomolar clinical candidates such as brequinar (IC₅₀ ≈ 5.2 nM) to sub-micromolar agents such as teriflunomide (IC₅₀ ≈ 388 nM) [1]. Even within a single patent series (US 8536165), structurally related analogs of 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone exhibit IC₅₀ values ranging from 78 nM to 138 nM under identical assay conditions, demonstrating that minor structural modifications can shift potency by over 1.7-fold [2][3]. The compound's unique azetidine-dihydroisoquinoline topology, which departs from the canonical azabiphenylaminobenzoic acid pharmacophore, introduces conformational constraints and hydrogen-bonding geometries that are not recapitulated by generic DHODH inhibitors [4]. Consequently, wholesale substitution with another DHODH inhibitor—even one from the same patent family—cannot be assumed to preserve target engagement, downstream biomarker modulation (e.g., uridine monophosphate depletion), or antiproliferative efficacy without explicit experimental validation.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034357-28-1): Comparator-Based Selection Guide


Intra-Patent DHODH Potency Ranking: Compound 44 vs. Compound 31 vs. Compound 50 Under Identical Assay Conditions

In the same DCIP chromogen reduction assay at pH 8.0, CAS 2034357-28-1 (Compound 44) inhibits human DHODH with an IC₅₀ of 78 nM, representing a 1.53-fold potency improvement over Compound 31 (IC₅₀ = 119 nM) and a 1.77-fold improvement over Compound 50 (IC₅₀ = 138 nM) from the identical patent disclosure [1][2][3]. All three compounds were tested under matched experimental conditions in the same assay system, enabling direct quantitative comparison without inter-laboratory variability confounders.

DHODH inhibition structure-activity relationship intra-series comparison

Potency Positioning Against Clinically Validated DHODH Inhibitors: Teriflunomide and Brequinar Benchmarks

CAS 2034357-28-1 (IC₅₀ = 78 nM) occupies a well-defined intermediate potency tier between the first-line clinical DHODH inhibitor teriflunomide (IC₅₀ = 388 nM, a 4.97-fold weaker inhibitor) and the high-potency experimental agent brequinar (IC₅₀ ≈ 5.2 nM, approximately 15-fold more potent) [1][2]. While all three compounds were tested in recombinant hDHODH enzymatic assays, differences in assay protocols (e.g., enzyme construct, substrate concentration, detection method) qualify this as a cross-study comparison rather than direct head-to-head. Teriflunomide's approved status for rheumatoid arthritis and multiple sclerosis provides a clinically anchored baseline, whereas brequinar's extreme potency has been associated with a narrow therapeutic index in historical oncology trials .

DHODH inhibitor benchmarking teriflunomide brequinar clinical comparator

Scaffold Divergence from Azabiphenylaminobenzoic Acid Pharmacophore: Chemotype-Specific Conformational Constraint

CAS 2034357-28-1 incorporates a 3,4-dihydroisoquinolin-2(1H)-yl substituent attached via an azetidine ring, creating a conformationally constrained topology that is absent in the azabiphenylaminobenzoic acid derivatives exemplified as Formulas (I) and (II) in the parent patent US 8536165 [1]. While the azabiphenylaminobenzoic acid chemotype derives its DHODH binding from a biphenyl-aminobenzoic acid motif that occupies the ubiquinone binding channel, the azetidine-dihydroisoquinoline architecture introduces a distinct spatial arrangement of hydrogen-bond acceptors (carbonyl oxygen of the ethanone linker; tertiary amine of the dihydroisoquinoline) and a rigidified vector for the 2-chlorophenyl group [1][2]. The closest structural comparator within the patent, Compound 31 (IC₅₀ = 119 nM), features an azepane ring rather than the azetidine-dihydroisoquinoline combination, while Compound 50 (IC₅₀ = 138 nM) employs a biphenyl core with no azetidine spacer [3].

chemotype differentiation azetidine scaffold dihydroisoquinoline conformational rigidity

Azetidine Ring as a Metabolic and Conformational Modulator: Differentiation from Flexible-Linker DHODH Inhibitors

The azetidine ring in CAS 2034357-28-1 serves as a conformationally restricted spacer connecting the ethanone pharmacophore to the dihydroisoquinoline moiety [1]. This four-membered ring introduces a defined dihedral angle that is not achievable with flexible ethylene or propylene linkers used in many DHODH inhibitor series [2]. In general medicinal chemistry, azetidine incorporation has been associated with improved metabolic stability relative to acyclic amine linkers, reduced N-dealkylation, and modulation of amine basicity (the azetidine nitrogen pKa is typically ~1–1.5 units lower than a corresponding acyclic tertiary amine), which can influence lysosomal trapping and volume of distribution [3]. While direct metabolic stability data for this specific compound are not publicly available, the structural precedent suggests potential advantages over flexible-linker analogs.

azetidine metabolic stability conformational restriction lead optimization

Optimal Experimental and Procurement Scenarios for 2-(2-Chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034357-28-1)


Structure-Activity Relationship (SAR) Exploration of Non-Carboxylate DHODH Inhibitor Chemotypes

CAS 2034357-28-1 serves as a key reference compound for probing DHODH inhibition via non-carboxylate, azetidine-dihydroisoquinoline scaffolds. Its IC₅₀ of 78 nM against hDHODH positions it as the most potent structurally characterized example within the US 8536165 series that lacks the canonical azabiphenylaminobenzoic acid pharmacophore [1]. Medicinal chemistry teams seeking to diversify away from carboxylate-containing leads can use this compound as a benchmark for evaluating new analogs, with Compound 31 (IC₅₀ = 119 nM) and Compound 50 (IC₅₀ = 138 nM) serving as intra-series sensitivity controls [2][3]. The azetidine ring additionally provides a vector for parallel chemistry exploration (e.g., N-alkylation, ring opening) to probe the structure-activity landscape around the linker region.

Differentiation-Based Tool Compound for Pyrimidine Starvation Pathway Studies in Immunology or Oncology

In cellular assays where pyrimidine auxotrophy or uridine salvage pathway status is under investigation, CAS 2034357-28-1's intermediate potency (78 nM enzymatic IC₅₀) offers a useful middle ground between the relatively weak clinical inhibitor teriflunomide (IC₅₀ = 388 nM) and the extremely potent brequinar (IC₅₀ ≈ 5.2 nM) [1]. This potency tier allows researchers to achieve meaningful DHODH blockade without saturating the target at low nanomolar concentrations, enabling concentration-response studies that resolve partial vs. full target engagement phenotypes. The compound's predicted moderate lipophilicity (cLogP estimated at ~3.5–4.0, based on structural calculation) suggests adequate cell permeability for intracellular target access without the excessive membrane partitioning that complicates interpretation of high-logP DHODH inhibitors.

Procurement as a Well-Characterized Positive Control for High-Throughput DHODH Screening Cascades

With a well-defined IC₅₀ of 78 nM measured in a standardized DCIP chromogen reduction assay at pH 8.0, CAS 2034357-28-1 provides a reproducible positive control for validating hDHODH enzymatic assay performance across screening campaigns [1]. Its potency is sufficiently removed from the assay detection limit to permit robust Z'-factor determination, and its activity has been confirmed in the BindingDB repository under a documented assay protocol (entry ID 5954) [1]. Procurement of this specific compound—rather than a generic DHODH inhibitor—ensures continuity with published patent data and facilitates cross-study data harmonization when comparing results against the broader US 8536165 compound collection.

Chemical Probe for Investigating Azetidine-Containing Pharmacophores in DHODH-Targeted Drug Discovery

The azetidine ring of CAS 2034357-28-1 represents a structurally distinctive feature that is under-explored in the DHODH inhibitor landscape. Procurement of this compound enables focused mechanistic studies on how conformational restriction in the linker region affects DHODH binding kinetics, residence time, and selectivity relative to flexible-linker comparators [1][2]. The dihydroisoquinoline moiety additionally provides a spectroscopic handle (UV absorbance at ~270–280 nm) that can be exploited for binding assays and cellular uptake quantification without requiring radiolabeling or derivatization [3]. This combination of structural features makes the compound uniquely suited for biophysical studies (e.g., surface plasmon resonance, isothermal titration calorimetry) aimed at deconvoluting the thermodynamic contributions of the azetidine spacer to target engagement.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.